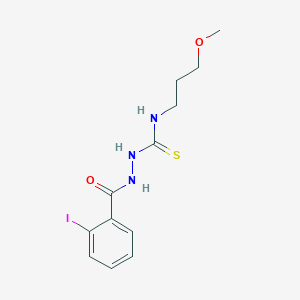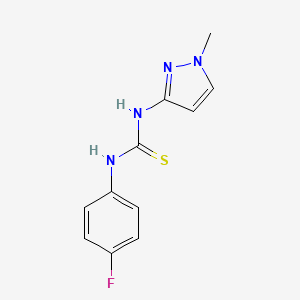![molecular formula C21H21NO6 B4847446 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4847446.png)
8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Overview
Description
8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, also known as MMBO, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-tumor properties. 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has also been studied for its potential use as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and phosphodiesterase-4 (PDE4), which is involved in the regulation of intracellular signaling pathways. 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activity of COX-2, which is involved in the inflammatory response. 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is its potent pharmacological properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is its relatively low solubility in water, which can make it difficult to use in some experimental settings. Additionally, 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. One area of research is the development of more efficient synthesis methods for 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the specific mechanisms of action of 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one and to determine its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of 8-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one could expand its potential applications in scientific research.
properties
IUPAC Name |
8-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-13-18(27-12-19(23)22-7-9-26-10-8-22)6-5-16-15-4-3-14(25-2)11-17(15)21(24)28-20(13)16/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCDOEDIHHLFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]isonicotinamide](/img/structure/B4847369.png)

![6-{[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4847396.png)
![2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4847411.png)


![N-(3-chloro-4-fluorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847427.png)
![N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4847452.png)
![2-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B4847458.png)

![ethyl 4-({[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}methyl)-2-(isobutylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4847471.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4847475.png)
![methyl 4-{[(4-ethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4847480.png)
![1-[(2-isopropylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B4847487.png)